molecular formula C11H11F3N2O B1225930 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-68-2

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1225930
CAS No.: 478049-68-2
M. Wt: 244.21 g/mol
InChI Key: QVFWPGJSZRZLAM-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is an organic compound that features a trifluoromethyl group, a hydroxy group, and a nitrile group attached to a nicotinonitrile core

Scientific Research Applications

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, temperature control, and reaction time are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)quinazoline
  • 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)pyridine
  • 6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)benzene

Uniqueness

6-(Tert-butyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .

Properties

IUPAC Name

6-tert-butyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c1-10(2,3)8-4-7(11(12,13)14)6(5-15)9(17)16-8/h4H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFWPGJSZRZLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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